Astragaloside A

Description

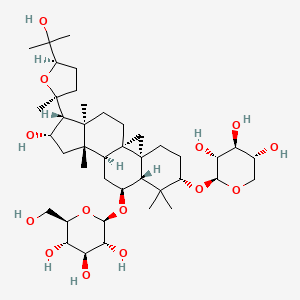

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25+,26-,27+,28-,29+,30+,31-,32-,33-,34+,37+,38-,39-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWISYXSJWHRY-AUJDEUPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347884 | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83207-58-3 | |

| Record name | Astragaloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83207-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragaloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083207583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragaloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRAGALOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A592W8XKE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Methodologies in Astragaloside a Research

In Silico Approaches to Investigate Astragaloside (B48827) A

In silico, or computational, approaches have become indispensable in modern pharmacological research. These methods allow for the simulation and prediction of the interactions between Astragaloside A and biological systems, accelerating the identification of potential targets and the elucidation of its mechanisms of action.

Network Pharmacology for Target Identification and Pathway Analysis

Network pharmacology is a powerful tool used to unravel the complex interactions between drug compounds and multiple targets within a biological system. By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key targets and signaling pathways modulated by this compound.

In the context of lung adenocarcinoma, network pharmacology studies have identified key targets of this compound, including STAT3 and AKT1. researchgate.netnih.gov Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analyses have further revealed that these targets are primarily involved in crucial biological processes and pathways such as oxidative stress and the PI3K-Akt signaling pathway. researchgate.netnih.gov Similarly, in studies related to Henoch-Schönlein purpura nephritis (HSPN), network pharmacology identified 75 potential targets of Astragaloside IV (a related compound), with key targets including EGFR, STAT1, MAPK1, and AKT1. researchgate.netnih.gov The associated KEGG pathway analysis highlighted the significance of pathways in cancer, the PI3K-Akt signaling pathway, and the MAPK signaling pathway. researchgate.netnih.gov

| Condition | Key Identified Targets | Associated Signaling Pathways | Reference |

|---|---|---|---|

| Lung Adenocarcinoma | STAT3, AKT1 | PI3K-Akt signaling pathway, Oxidative stress pathways | researchgate.netnih.gov |

| Henoch-Schönlein Purpura Nephritis (HSPN) | EGFR, STAT1, MAPK1, AKT1, SRC | Pathways in cancer, PI3K-Akt signaling pathway, MAPK signaling pathway | researchgate.netnih.gov |

| Chronic Kidney Disease (CKD) | ALB, VEGFA, AKT1 | cAMP signaling pathway | plos.org |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes between this compound and its protein targets.

Studies on lung adenocarcinoma have utilized molecular docking to evaluate the binding energy of this compound with key targets in the HIF-1 signaling pathway. researchgate.netnih.gov For instance, the binding energy with PIK3R1 was found to be -9.3 kcal/mol, indicating a strong interaction. researchgate.netnih.gov Docking studies have visualized the interactions, showing how this compound fits into the binding pockets of proteins like PIK3R1, AKT1, and EGFR, often forming hydrogen bonds with specific amino acid residues. researchgate.net In research on chronic kidney disease, molecular docking showed that Astragaloside IV can effectively embed into the active pockets of target proteins such as ALB, VEGFA, and AKT1. plos.org

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| PIK3R1 | -9.3 | Not specified | researchgate.netnih.gov |

| AKT1 | Not specified | Not specified | researchgate.net |

| EGFR | Not specified | Not specified | researchgate.net |

| ALB | Not specified | Not specified | plos.org |

| VEGFA | Not specified | Not specified | plos.org |

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

To further investigate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations provide insights into the dynamic behavior of the complex over time.

In the investigation of this compound's effect on lung adenocarcinoma, MD simulations demonstrated the stability of the protein-ligand complexes. researchgate.netnih.gov Key metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) remained stable throughout the simulations, indicating a persistent and stable binding. researchgate.netnih.gov The number of hydrogen bonds formed between this compound and its targets also remained consistent, further supporting the stability of the interaction. researchgate.netnih.gov For the this compound-PIK3R1 complex, the binding free energy was calculated to be -34.381 kJ/mol, signifying a high-affinity and stable association. researchgate.net MD simulations have also been used to study the interaction of Astragaloside IV with human serum albumin (HSA), revealing that hydrophobic interactions and hydrogen bonds are crucial for the binding. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the quantitative chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com This approach is used to predict the activity of new or untested compounds.

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the methodology has been applied to related compounds like Astragaloside IV. For instance, QSAR models have been developed to predict the ability of triterpenoid (B12794562) saponins (B1172615), including Astragaloside IV, to cross the blood-brain barrier (BBB). nih.gov These models use various molecular descriptors, such as the logarithm of the n-octanol/water partition coefficient (logP) and excess molar refraction, to establish a relationship with BBB penetration. nih.gov The reliability of such models is confirmed through statistical validation and the definition of an applicability domain. nih.gov

Omics Technologies in this compound Investigations

Omics technologies, which include transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by a compound in a biological system. These high-throughput methods are instrumental in understanding the comprehensive effects of this compound.

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. This technology allows for the analysis of how this compound treatment alters gene expression profiles.

Transcriptomic analysis of Astragalus membranaceus has been performed to identify genes involved in the biosynthesis of its active compounds, including astragalosides. plos.orgsci-hub.se By sequencing the transcriptome, researchers have identified numerous unique sequences and annotated them to various metabolic pathways, which facilitates the understanding of secondary metabolism in the plant. plos.org In studies investigating the therapeutic effects of Astragaloside IV, RNA sequencing (RNA-seq) has been used to analyze gene expression changes in the kidney tissues of diabetic rats. nih.gov This revealed that Astragaloside IV treatment significantly modulated the expression of genes related to inflammation, particularly those in the nucleotide-binding oligomerization domain-like receptor signaling pathway. nih.gov Furthermore, integrated transcriptomics and proteomics analyses have shown that Astragaloside IV's protective effects against myocardial fibrosis are associated with the regulation of cellular senescence and the p53 signaling pathway. nih.gov

| Study Focus | Key Findings from Transcriptomics | Reference |

|---|---|---|

| Astragalus membranaceus Biosynthesis | Identification of 9,893 unique sequences involved in primary and secondary metabolite biosynthesis. | plos.org |

| Diabetic Nephropathy | Modulation of inflammation-related genes, including the nucleotide-binding oligomerization domain-like receptor signaling pathway. | nih.gov |

| Myocardial Fibrosis | Regulation of cellular senescence and the p53 signaling pathway. | nih.gov |

Proteomics for Protein Expression and Modification Analysis

Proteomics, the large-scale study of proteins, has been instrumental in identifying the protein targets and pathways modulated by this compound. In studies using rat models of cerebral ischemia-reperfusion injury, pretreatment with this compound was found to induce the overexpression of specific proteins, including Aldolase C, Dihydrolipoamide dehydrogenase, and Triosephosphate isomerase, suggesting a neuroprotective mechanism. airitilibrary.com Another proteomics investigation in a rat model of isoproterenol-induced cardiomyopathy revealed that this compound enhances the therapeutic effects of Descurainia sophia seeds by modulating key cardiac proteins. frontiersin.org Specifically, it reversed the expression of the myosin motor proteins MYH6/7 and downregulated the cardiomyopathy biomarkers NPPA and MYL4. frontiersin.org

Further research combining transcriptomics and proteomics has shed light on this compound's role in combating myocardial fibrosis. nih.gov These analyses revealed that the compound's anti-fibrotic effects are linked to the regulation of cellular senescence and the p53 signaling pathway. nih.gov In a comprehensive study on cerebral ischemic injury, 4D-PRM proteomics validated several differentially expressed protein targets following this compound treatment, including Aprt, Atic, and Gaa, among others. nih.govrsc.org

| Study Focus | Model | Key Proteins Modulated by this compound | Reference |

|---|---|---|---|

| Neuroprotection | Ischemia-Reperfusion Injured Rats | Aldolase C, Dihydrolipoamide dehydrogenase, Triosephosphate isomerase | airitilibrary.com |

| Cardiomyopathy | Isoproterenol-Induced Cardiomyopathy Rats | MYH6/7, NPPA, MYL4 | frontiersin.org |

| Myocardial Fibrosis | ISO-induced MF in mice | Proteins related to cellular senescence and p53 signaling | nih.gov |

| Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) Rats | Aprt, Atic, Gaa, Galk1, Glb1, Me2, Hexa | nih.govrsc.org |

Metabolomics for Endogenous Metabolic Pathway Elucidation

Metabolomics analyzes the complete set of small-molecule metabolites within a biological system, offering insights into the downstream effects of a compound. In a rat model of cerebral ischemia, treatment with this compound led to the identification of 117 distinct metabolites. nih.govrsc.org Key among these were 3,4-dihydroxy-L-phenylalanine and (R)-3-hydroxybutanoate, indicating that this compound influences crucial metabolic pathways such as tyrosine, tryptophan, and butanoate metabolism. nih.govrsc.org

Another study combining metabolomics with network pharmacology investigated this compound's antiviral properties against Enterovirus 71 (EV71). nih.gov The results showed that the compound inhibited viral replication by altering the cellular metabolome, notably by increasing the levels of hypoxanthine, 2-ketobutyric acid, adenine, and nicotinic acid mononucleotide, while decreasing the level of phosphatidylcholine (PC) (14:0/15:0). nih.gov This suggests that this compound's mechanism involves the modulation of nucleotide metabolism and oxidative stress pathways to create an antiviral state. nih.gov

| Study Focus | Key Metabolites Identified | Affected Metabolic Pathways | Reference |

|---|---|---|---|

| Cerebral Ischemia | 3,4-dihydroxy-L-phenylalanine, (R)-3-hydroxybutanoate, 2-aminomuconate semialdehyde | Tyrosine metabolism, Tryptophan metabolism, Butanoate metabolism, Purine (B94841) metabolism | nih.govrsc.org |

| Antiviral (Enterovirus 71) | Hypoxanthine, 2-ketobutyric acid, Adenine, Nicotinic acid mononucleotide, Prostaglandin H2, PC(14:0/15:0) | cAMP signaling, Antioxidant stress response | nih.gov |

Integrated Multi-Omics Approaches for Holistic Mechanistic Understanding

To achieve a comprehensive understanding of this compound's mechanism of action, researchers are increasingly turning to integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics. A landmark study on cerebral ischemic injury in rats utilized a combination of transcriptomics, proteomics, and metabolomics. nih.govrsc.orgresearchgate.net This integrated analysis identified hundreds of differentially expressed genes and proteins and 117 differential metabolites, successfully linking them to specific affected pathways like tyrosine and purine metabolism. nih.govrsc.org

In the context of myocardial fibrosis, an integrated analysis of transcriptomics and proteomics data revealed that this compound's protective effects are mediated through the regulation of cellular senescence and the p53 signaling pathway. nih.gov Similarly, research on the therapeutic potential of Astragalus membranaceus extract for ulcerative colitis has employed multi-omics strategies, including 16S rDNA sequencing and metabolomics of short-chain fatty acids and bile acids. frontiersin.orgresearchgate.netfrontiersin.org These studies suggest that the extract, which contains this compound, exerts its beneficial effects by rebalancing gut microbiota and modulating the PI3K/AKT signaling pathway. frontiersin.orgresearchgate.netfrontiersin.org These holistic approaches provide a powerful framework for deciphering the complex, multi-target effects of this compound.

Advanced In Vitro and In Vivo Experimental Models

The pharmacological effects of this compound have been extensively studied using a variety of advanced experimental models, from cell-based assays that pinpoint specific activities to animal models that assess therapeutic efficacy in complex disease states.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are crucial for quantifying the specific biological activities of compounds in a controlled environment. bioanalysis-zone.com In vitro studies have demonstrated that this compound improves post-ischemic heart function in isolated rat hearts. selleckchem.com In the context of diabetic complications, this compound was shown to prevent hyperglycemia-induced apoptosis in podocytes by downregulating the TRPC6 channel. mdpi.com Its neuroprotective effects were observed in SH-SY5Y cells, where it protected against MPP+-induced cell death by inhibiting apoptotic pathways and reducing reactive oxygen species (ROS) production. mdpi.com

Furthermore, this compound has shown activity in cancer and inflammatory models. It can inhibit the proliferation of T-cell lymphoma cells and promote apoptosis in human B-cell lymphoma cells. mdpi.com In a cell-based model of psoriasis using cytokine-stimulated human keratinocytes, this compound inhibited both cell proliferation and the expression of pro-inflammatory cytokines. all-imm.com

| Cell Line/Model | Biological Activity Observed | Reference |

|---|---|---|

| Rat Hearts (ex vivo) | Improved post-ischemic function, reduced reperfusion arrhythmias | selleckchem.com |

| Podocytes | Prevention of hyperglycemia-induced apoptosis | mdpi.com |

| SH-SY5Y (Neuroblastoma cells) | Neuroprotection against MPP+-induced cell death | mdpi.com |

| Normal Human Epidermal Keratinocytes (NHEKs) | Inhibition of M5-induced proliferation and inflammation | all-imm.com |

| T-cell/B-cell Lymphoma Cells | Inhibition of proliferation and promotion of apoptosis | mdpi.com |

Animal Models for Disease Pathophysiology and Therapeutic Efficacy Assessment

Animal models are indispensable for evaluating the therapeutic efficacy of this compound in a physiological context that mimics human diseases. The compound has been tested across a wide range of models:

Cardiovascular Diseases: In rat and dog models of myocardial ischemia/reperfusion, this compound significantly reduces the size of the infarct and improves cardiac function. selleckchem.comnih.govnih.gov For viral myocarditis, animal studies have shown that it can decrease mortality and myocardial inflammation. amanote.comfrontiersin.org It also demonstrates cardioprotective effects in rat models of heart failure and isoproterenol-induced cardiomyopathy. frontiersin.orgresearchgate.net Furthermore, it has been shown to attenuate myocardial fibrosis in mouse models. nih.govresearchgate.net

Neurological Diseases: this compound exhibits neuroprotective properties in rat models of cerebral ischemia induced by middle cerebral artery occlusion (MCAO). nih.govrsc.org In a mouse model of Parkinson's disease, it was found to prevent the loss of dopamine (B1211576) neurons. mdpi.com

Metabolic Diseases: A review of various animal models of diabetes mellitus indicates that this compound can alleviate diabetic complications, including nephropathy, cardiomyopathy, and vascular dysfunction. nih.gov

Inflammatory Diseases: In mouse models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, an inflammatory bowel disease, Astragalus membranaceus extract (containing this compound) was found to alleviate symptoms and suppress inflammation. frontiersin.orgresearchgate.netfrontiersin.org For skin inflammation, topical application of this compound ameliorated the skin lesions in an imiquimod-induced mouse model of psoriasis. all-imm.com

Preclinical Systematic Reviews and Meta-Analyses for Evidence Synthesis

To synthesize the evidence from numerous preclinical studies, systematic reviews and meta-analyses have been conducted. These reviews provide a higher level of evidence regarding the efficacy of this compound in animal models.

A meta-analysis focusing on myocardial ischemia/reperfusion injury, which included 22 studies with a total of 484 animals, concluded that this compound significantly reduces myocardial infarct size. nih.govnih.govfrontiersin.org Another systematic review and meta-analysis on its use in animal models of viral myocarditis, covering 15 studies and 577 animals, found that the compound markedly decreased mortality and heart inflammation. amanote.comfrontiersin.org

A systematic review of 24 studies on the anti-fibrotic effects of this compound in various cardiovascular disease models summarized its mechanisms, including the regulation of collagen metabolism, anti-apoptosis, and anti-inflammation. researchgate.net Additionally, a comprehensive review of its effects in animal models of diabetes and its complications highlights its potential as a therapeutic agent for diabetic nephropathy, cardiomyopathy, and retinopathy. nih.gov These evidence syntheses consolidate the findings from individual studies, strengthening the case for this compound's therapeutic potential.

| Topic of Review/Meta-Analysis | Number of Studies Included | Key Findings | Reference |

|---|---|---|---|

| Myocardial Ischemia/Reperfusion Injury | 22 | Significantly decreased myocardial infarct size. | nih.govnih.govfrontiersin.org |

| Viral Myocarditis | 15 | Markedly decreased mortality and inflammation of the myocardium. | amanote.comfrontiersin.org |

| Anti-fibrosis in Cardiovascular Diseases | 24 | Acts via anti-apoptosis, anti-inflammation, and regulating collagen metabolism. | researchgate.net |

| Diabetes Mellitus and Complications | N/A (Systematic Review) | Shows therapeutic effects in models of diabetic nephropathy, cardiomyopathy, etc. | nih.gov |

Therapeutic Potential of Astragaloside a in Disease Models

Cancer Research and Oncology

Astragaloside (B48827) A has been the subject of numerous in vitro and in vivo studies to elucidate its potential as an anticancer agent. Research indicates that its mechanisms of action are multifaceted, involving the regulation of various signaling pathways critical to cancer progression.

Research into the effects of Astragaloside A on lung adenocarcinoma has revealed its potential to inhibit tumor progression through various mechanisms. Studies have shown that this compound can induce apoptosis in non-small cell lung cancer cells by modulating the Akt/GSK-3β/β-catenin signaling pathway. mdpi.com It has also been found to suppress the migration and invasion of lung cancer cells. frontiersin.org

One study highlighted that this compound can enhance the sensitivity of lung adenocarcinoma cells to bevacizumab by triggering autophagy. frontiersin.org Another investigation using network pharmacology and molecular dynamics identified key signaling molecules such as STAT3 and AKT as targets of this compound in lung adenocarcinoma. nih.gov These findings suggest that this compound may act on the PI3K-Akt signaling pathway. nih.gov Furthermore, this compound has been shown to inhibit the growth of Lewis lung cancer and reduce metastasis in vivo. frontiersin.org

Table 1: Research Findings on this compound in Lung Adenocarcinoma

| Cell Line(s) | Key Findings |

|---|---|

| NCI-H1299, HCC827, A549 | This compound acted on SIRT6 to increase tumor sensitivity to gefitinib. spandidos-publications.com |

| A549, H1299 | This compound inhibited invasion, migration, and angiogenesis induced by M2-CM. frontiersin.org |

| Lewis Lung Cancer | In vivo, this compound significantly inhibited tumor growth and reduced metastasis. frontiersin.org |

| Lung Adenocarcinoma Cells | This compound enhanced the antitumor efficacy of Bevacizumab by inducing autophagy. nih.gov |

| Lung Adenocarcinoma Model | This compound was found to regulate the expression of key signaling molecules like STAT3 and AKT. nih.gov |

In the context of gastric cancer, this compound has demonstrated the ability to impede cancer progression by interfering with critical cellular processes. Research indicates that it can inhibit the proliferation and invasion of gastric cancer cells. frontiersin.org One of the mechanisms identified is the inhibition of the MAPK/ERK signaling pathway. spandidos-publications.com

Furthermore, this compound has been shown to inhibit angiogenesis in gastric cancer cells by regulating microRNA-195-5p-mediated PD-L1. frontiersin.org Studies have also revealed that this compound can inhibit the activity of gastric cancer-associated fibroblasts. spandidos-publications.com In some instances, Astragalus injections, which contain this compound, have been observed to suppress the apoptosis of human peritoneal mesothelial cells induced by gastric cancer cell supernatant, suggesting a protective role. wjgnet.com

Table 2: Research Findings on this compound in Gastric Cancer

| Cell Line(s) | Key Findings |

|---|---|

| SGC7901, MGC803 | This compound inhibited angiogenesis by regulating microRNA-195-5p-mediated PD-L1. frontiersin.org |

| SGC7901 | This compound inhibited the progression of gastric cancer by interfering with the MAPK/ERK signaling pathway. spandidos-publications.com |

| Gastric Cancer Cells | This compound inhibited the activity of gastric cancer-associated fibroblasts. spandidos-publications.com |

| Human Peritoneal Mesothelial Cells | Astragalus injection suppressed apoptosis induced by gastric cancer cell supernatant. wjgnet.com |

The therapeutic potential of this compound in colorectal cancer has been explored through its effects on cell cycle regulation and apoptosis. Studies have shown that this compound can induce G0/G1 cell cycle arrest in colon cancer cells. mednexus.org This is achieved by inhibiting NF-κB, which in turn downregulates the expression of B7-H3 and upregulates miR-29c levels. mednexus.org

Moreover, this compound has been found to enhance the Bax/Bcl-2 ratio, which promotes intrinsic apoptosis in colorectal cancer cells. spandidos-publications.com Research also indicates that this compound can suppress the proliferation of colorectal cancer cell-derived tumors in vivo by modulating the tumor microenvironment, specifically by reducing M2 macrophages and increasing M1 macrophages. nih.gov

Table 3: Research Findings on this compound in Colorectal Cancer

| Cell Line(s) | Key Findings |

|---|---|

| Colon Cancer Cells | Induced G0/G1 cell cycle arrest by inhibiting NF-κB and downregulating B7-H3. mednexus.org |

| Colorectal Cancer Cells | Enhanced the Bax/Bcl-2 ratio to induce intrinsic apoptosis. spandidos-publications.com |

| CT26 | Suppressed tumor proliferation in vivo by reducing M2 macrophages and increasing M1 macrophages. nih.gov |

In hepatocellular carcinoma (HCC), this compound has been shown to exert its anticancer effects through multiple pathways. It can induce both extrinsic and intrinsic apoptosis and trigger G1 phase arrest in HCC cells. nih.goviiarjournals.org Research has demonstrated its ability to suppress the proliferation and invasion of HCC cells. nih.goviiarjournals.org

Mechanistically, this compound can inhibit the Akt/GSK-3β/β-catenin signaling pathway and the Wnt/β-catenin pathway, which are crucial for HCC cell invasion and metastasis. mdpi.com It has also been found to enhance the Bax/Bcl-2 ratio, promoting apoptosis. spandidos-publications.com Furthermore, some studies suggest that this compound may inhibit HCC progression by regulating the pSmad3C/3L and Nrf2/HO-1 pathways. sci-hub.se

Table 4: Research Findings on this compound in Hepatocellular Carcinoma

| Cell Line(s) | Key Findings |

|---|---|

| HepG2.2.15 | This compound inhibited the secretion of hepatitis B surface antigen (HBsAg). mednexus.org |

| HCC Cells | Inhibited invasion and metastasis by limiting Akt activity and enhancing E-cadherin expression. mednexus.org |

| HepG2 | Inhibited proliferation and promoted apoptosis by regulating oxidative stress and the NF-κB signaling pathway. spandidos-publications.com |

| SK-Hep1, Hep3B | Induced cytotoxicity, extrinsic/intrinsic apoptosis, and G1 arrest. nih.goviiarjournals.org |

| HepG2 | Inhibited cell invasion by modulating transforming growth factor (TGF)-β/Smad signaling. spandidos-publications.com |

The potential of this compound in treating cervical cancer has been investigated, with studies focusing on its impact on cell invasion and migration. Research has shown that this compound can reduce the invasion and migration ability of cervical cancer cells (SiHa) by inhibiting pP38 and PI3K, which leads to the downregulation of TGF-β1 expression. frontiersin.org

Further studies have suggested that this compound can affect the epithelial-mesenchymal transition (EMT) process to suppress the invasion and metastasis of cervical cancer. researchgate.net Additionally, in HeLa and SiHA cells, this compound has been observed to significantly increase the expression of autophagy-related proteins Atg7 and Atg12. frontiersin.org

Table 5: Research Findings on this compound in Cervical Cancer

| Cell Line(s) | Key Findings |

|---|---|

| SiHa | Reduced invasion and migration by inhibiting pP38 and PI3K, downregulating TGF-β1. frontiersin.org |

| HeLa, SiHa | Significantly increased the expression of autophagy-related proteins Atg7 and Atg12. frontiersin.org |

| Cervical Cancer Cells | Inhibited invasion and metastasis by affecting the epithelial-mesenchymal transition (EMT). researchgate.net |

In the realm of ovarian cancer, research has pointed to the immunomodulatory effects of this compound as a key aspect of its therapeutic potential. Studies have shown that this compound can inhibit cell proliferation, invasion, and migration in ovarian cancer cells by decreasing M2 macrophage polarization. nih.gov

The mechanism involves the attenuation of high-mobility group box 1 (HMGB1) and Toll-like receptor 4 (TLR4) expression in macrophages co-cultured with ovarian cancer cells. nih.gov This leads to a decrease in the expression of M2 markers such as TGF-β, matrix metallopeptidase 9 (MMP-9), and IL-10. nih.gov Another study demonstrated that Astragalus polysaccharides, of which this compound is a component, can suppress the proliferation and induce apoptosis in ovarian cancer cells. nih.gov

Table 6: Research Findings on this compound in Ovarian Cancer

| Cell Line(s) | Key Findings |

|---|---|

| Ovarian Cancer Cells | Inhibited cell proliferation, invasion, and migration by decreasing M2 macrophage polarization. nih.gov |

| Macrophages co-cultured with Ovarian Cancer Cells | Attenuated the expression of HMGB1 and TLR4. nih.gov |

| OV-90, SKOV-3 | Astragalus polysaccharides suppressed proliferation and induced apoptosis. nih.gov |

Glioma

This compound has demonstrated notable anti-tumor effects in preclinical models of glioma, the most common type of primary brain tumor. tandfonline.com Research indicates that this compound can inhibit the proliferation, migration, and invasion of glioma cells, key processes in tumor progression and metastasis. tandfonline.com

One of the primary mechanisms through which this compound exerts its anti-glioma effects is by blocking the Mitogen-activated protein kinase/Extracellular regulated protein kinase (MAPK/ERK) signaling pathway. tandfonline.com In vitro studies using the U251 human glioma cell line have shown that this compound dose-dependently inhibits cell proliferation. tandfonline.com This is accompanied by a significant reduction in the levels of proliferating cell nuclear antigen (PCNA) and Ki67, which are markers of cell proliferation. tandfonline.com Furthermore, this compound has been found to suppress the migration and invasion of U251 cells, with a corresponding decrease in the expression of matrix metallopeptidase (MMP)-2 and MMP-9, enzymes crucial for breaking down the extracellular matrix and facilitating cancer cell invasion. tandfonline.commednexus.org In vivo studies using tumor-bearing mice have corroborated these findings, showing that this compound treatment attenuates tumor growth and weakens the activation of the MAPK/ERK pathway. tandfonline.com

In addition to the MAPK/ERK pathway, this compound has been shown to interfere with the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties. spandidos-publications.comnih.gov This is achieved through the inhibition of the transforming growth factor-β1 (TGF-β1)-induced PI3K/AKT/nuclear factor κB (NF-κB) signaling pathway in glioma U251 cells. spandidos-publications.comnih.gov Another signaling cascade implicated in the anti-glioma activity of this compound is the Wnt/β-catenin pathway. spandidos-publications.com By inhibiting this pathway, which is often dysregulated in cancer, this compound can suppress the progression of glioma cells. mednexus.orgspandidos-publications.com

| Glioma Research Findings | |

| Model System | Key Findings |

| U251 human glioma cells | Inhibition of proliferation, migration, and invasion. tandfonline.com |

| Downregulation of PCNA, Ki67, MMP-2, and MMP-9. tandfonline.com | |

| Blockade of the MAPK/ERK signaling pathway. tandfonline.com | |

| Inhibition of TGF-β1-induced EMT via the PI3K/AKT/NF-κB pathway. spandidos-publications.comnih.gov | |

| Suppression of the Wnt/β-catenin signaling pathway. spandidos-publications.com | |

| Tumor-bearing mice | Attenuation of tumor growth. tandfonline.com |

| Weakened activation of the MAPK/ERK pathway in vivo. tandfonline.com |

Hepatoprotective Applications

This compound has been extensively investigated for its protective effects on the liver across a spectrum of injuries and diseases. frontiersin.org Its mechanisms of action are multifaceted, often involving anti-inflammatory, antioxidant, and anti-fibrotic pathways. frontiersin.org

Multifactorial Liver Injury

Preclinical studies have demonstrated the efficacy of this compound in mitigating liver damage induced by various toxins. In models of acetaminophen (B1664979) (APAP)-induced hepatotoxicity, this compound pretreatment has been shown to offer significant protection. nih.govnih.gov It works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of the cellular antioxidant response. nih.govnih.gov This activation leads to an enhanced expression of downstream antioxidant enzymes such as heme oxygenase 1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.govnih.gov Consequently, this compound helps to replenish depleted hepatic glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) levels, while reducing levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). frontiersin.org

Similarly, this compound has shown protective effects against cisplatin-induced liver injury. jst.go.jpnih.gov One of the mechanisms involved is the inhibition of ferroptosis, a form of iron-dependent programmed cell death, through the PPARα/FSP1 signaling pathway. frontiersin.orgnih.gov It also alleviates liver damage by inducing autophagy, which in turn suppresses the NLRP3 inflammasome, a key component of the inflammatory response. frontiersin.orgjst.go.jp

| Protection Against Multifactorial Liver Injury | |

| Injury Model | Mechanism of Action |

| Acetaminophen (APAP)-Induced | Activation of the Nrf2 signaling pathway. nih.govnih.gov |

| Increased expression of HO-1 and NQO1. nih.govnih.gov | |

| Restoration of hepatic GSH and SOD levels. frontiersin.org | |

| Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). frontiersin.org | |

| Cisplatin-Induced | Inhibition of ferroptosis via the PPARα/FSP1 pathway. frontiersin.orgnih.gov |

| Induction of autophagy-mediated suppression of the NLRP3 inflammasome. frontiersin.orgjst.go.jp |

Metabolic-Associated Fatty Liver Disease (MAFLD)

Metabolic-associated fatty liver disease (MAFLD), previously known as non-alcoholic fatty liver disease (NAFLD), is characterized by fat accumulation in the liver. Astragalus polysaccharides, of which this compound is a key component, have shown potential in slowing the progression of this condition. sci-hub.se The mechanisms are linked to improvements in lipid metabolism, insulin (B600854) resistance, and the reduction of oxidative stress and inflammation. dovepress.com In high-fat diet-fed models, this compound has been observed to improve glucose and lipid metabolism by reducing triglyceride and cholesterol levels. dovepress.com

Liver Fibrosis

Liver fibrosis, the excessive accumulation of extracellular matrix proteins, is a common outcome of chronic liver injury. This compound has demonstrated significant anti-fibrotic effects in various preclinical models. frontiersin.orgfrontiersin.org A primary mechanism is the modulation of the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway, a central driver of fibrosis. frontiersin.orgnih.govspandidos-publications.com this compound has been shown to downregulate the expression of TGF-β1 and the phosphorylation of its downstream mediators, Smad2 and Smad3. nih.gov This leads to the inhibition of hepatic stellate cell (HSC) activation, the primary cell type responsible for collagen production in the liver. nih.gov

Furthermore, this compound can alleviate liver fibrosis by activating the Nrf2/HO-1 signaling pathway, which helps to counteract the oxidative stress that promotes fibrosis. nih.govresearchgate.net In Nrf2 knockout mice, the anti-fibrotic effect of this compound was found to be significantly diminished, highlighting the critical role of this pathway. mdpi.com

Liver Cancer

This compound has been shown to possess anti-tumor properties in the context of liver cancer, specifically hepatocellular carcinoma (HCC). nih.govnih.gov It can suppress the proliferation of HCC cells and induce apoptosis (programmed cell death). nih.govnih.gov In vitro studies on HCC cell lines such as HepG2 and SMMC-7721 have demonstrated that this compound can trigger G1 phase cell cycle arrest and induce both extrinsic and intrinsic apoptotic pathways. nih.govnih.gov

Another important aspect of its anti-cancer activity is its ability to modulate the tumor microenvironment. frontiersin.orgmdpi.com this compound can influence the polarization of macrophages, which are key immune cells within the tumor. mdpi.com It has been found to inhibit the M2 polarization of macrophages, a phenotype that is generally considered pro-tumoral, through the suppression of the TLR4/NF-κB/STAT3 signaling pathway. ejh.it It can also promote the polarization of macrophages towards an anti-tumoral M1 phenotype. nih.gov Additionally, this compound has been observed to inhibit the migration and invasion of HCC cells by regulating the Wnt/β-catenin and TGF-β1/Smad3 pathways. sci-hub.semdpi.comijbs.comresearchgate.net

| Effects on Liver Cancer | |

| Cell Lines/Models | Key Findings |

| HepG2, SMMC-7721, SK-Hep1, Hep3B | Suppression of cell proliferation and invasion. nih.govnih.gov |

| Induction of G1 phase cell cycle arrest. nih.govnih.gov | |

| Triggering of apoptosis via caspase activation. nih.govnih.gov | |

| Inhibition of the Wnt/β-catenin pathway. mdpi.com | |

| Macrophage co-culture models | Inhibition of M2 macrophage polarization via the TLR4/NF-κB/STAT3 pathway. ejh.it |

| Promotion of M1 macrophage polarization. nih.gov | |

| Animal models of HCC | Inhibition of tumor growth. sci-hub.se |

| Regulation of the pSmad3C/3L and Nrf2/HO-1 pathways. sci-hub.seresearchgate.net |

Cardiovascular System Disorders

This compound has shown considerable therapeutic potential in various cardiovascular disorders, primarily through its antioxidant, anti-inflammatory, and anti-fibrotic properties. tandfonline.comfrontiersin.org It has been found to protect against myocardial ischemia-reperfusion injury, improve cardiac function in heart failure models, and enhance endothelial function. tandfonline.comnih.govnih.gov

In models of myocardial injury, this compound helps to preserve cardiac structure and function. tandfonline.com It can reduce myocardial apoptosis and attenuate cardiac fibrosis, a key contributor to the progression of heart failure. tandfonline.com The mechanisms underlying these protective effects often involve the modulation of signaling pathways such as PI3K/Akt. dovepress.com

Furthermore, this compound plays a crucial role in maintaining the health of the vascular endothelium, the inner lining of blood vessels. It can improve endothelial dysfunction by increasing the production of nitric oxide (NO), a key vasodilator, and reducing oxidative stress. nih.govnih.gov This is achieved, in part, by preventing the uncoupling of endothelial nitric oxide synthase (eNOS) and activating antioxidant systems. nih.gov In studies involving high-fat diet-fed models, this compound has also been shown to regulate lipid metabolism by lowering total cholesterol and triglyceride levels, which are significant risk factors for cardiovascular disease. dovepress.com

| Cardiovascular Protective Effects | |

| Disorder Model | Key Findings |

| Myocardial Ischemia-Reperfusion | Reduction of myocardial apoptosis. tandfonline.com |

| Attenuation of cardiac fibrosis. tandfonline.com | |

| Modulation of the PI3K/Akt signaling pathway. dovepress.com | |

| Heart Failure | Improvement in cardiac function. tandfonline.com |

| Endothelial Dysfunction | Increased production of nitric oxide (NO). nih.gov |

| Prevention of eNOS uncoupling. nih.gov | |

| Reduction of oxidative stress. nih.govnih.gov | |

| Hyperlipidemia | Lowering of total cholesterol and triglyceride levels. dovepress.com |

Cardiac Hypertrophy and Remodeling

Neurological and Neurodegenerative Research

The neuroprotective properties of this compound have been a subject of growing interest, with studies exploring its potential in various neurological and neurodegenerative conditions. nih.gov Its ability to cross the blood-brain barrier and exert anti-inflammatory, antioxidant, and anti-apoptotic effects within the central nervous system makes it a promising candidate for therapeutic intervention. frontiersin.org

This compound has shown significant neuroprotective effects in models of cerebral ischemia and brain injury. frontiersin.org It has been found to ameliorate injury caused by ischemia-reperfusion at multiple levels, including reducing neuronal apoptosis, oxidative stress, and blood-brain barrier (BBB) damage. frontiersin.org

In the context of traumatic brain injury (TBI), this compound has been reported to be a potential neuroprotective and anti-inflammatory agent. researchgate.net Studies have shown that it can improve neurological function in mice with TBI by modulating the PERK-eIF2α-ATF4 signaling pathway, which is involved in the endoplasmic reticulum (ER) stress response. nih.gov By attenuating ER stress and the associated neuroinflammation, this compound helps to reduce secondary brain injury. researchgate.net Following TBI, there is an increase in inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as activation of microglial cells. researchgate.net Treatment with this compound has been shown to decrease the levels of these inflammatory markers and modulate microglial/macrophage polarization. nih.gov

In models of stroke-triggered early brain injury, administration of this compound has been found to decrease infarct volume, brain edema, and neurological deficits. bvsalud.org It also reduces the levels of inflammatory cytokines and prevents neuronal ferroptosis, a form of iron-dependent cell death. bvsalud.org These effects are mediated, at least in part, through the activation of the Nrf2/HO-1 signaling pathway, which plays a key role in the cellular antioxidant response. bvsalud.org

Furthermore, this compound has been shown to alleviate early brain injury following experimental subarachnoid hemorrhage. medsci.org Its mechanisms of action in this setting include inhibiting oxidative stress and reducing neuronal apoptosis. medsci.org

| Condition | Key Findings | Mechanism of Action | Reference |

| Traumatic Brain Injury (TBI) | Improved neurological function, Reduced neuroinflammation | Modulation of PERK-eIF2α-ATF4 signaling pathway, Attenuation of ER stress | nih.govresearchgate.net |

| Stroke-Triggered Early Brain Injury | Decreased infarct volume, brain edema, and neurological deficits | Modulation of neuroinflammation and ferroptosis via the Nrf2/HO-1 signaling pathway | bvsalud.org |

| Experimental Subarachnoid Hemorrhage | Alleviation of early brain injury | Inhibition of oxidative stress, Reduction of neuronal apoptosis | medsci.org |

Neuronal Aging and Neuroprotection

This compound has demonstrated significant potential in combating neuronal aging and offering neuroprotection through various mechanisms. aginganddisease.orgresearchgate.net Studies have shown its ability to suppress oxidative stress, reduce inflammatory responses, and maintain the integrity of mitochondria, all of which are crucial in preventing age-related neuronal decline. aginganddisease.orgresearchgate.net

In preclinical models, this compound has been observed to enhance the survival of nerve cells by decreasing levels of nitric oxide and malondialdehyde (MDA), while simultaneously boosting the expression of superoxide dismutase (SOD). aginganddisease.org It also plays a role in protecting against brain damage from conditions like subarachnoid hemorrhage by preserving the activity of glutathione peroxidase (GSH-Px) and SOD, thereby reducing neuronal apoptosis. aginganddisease.org Furthermore, it has been found to mitigate DNA damage and neurotoxicity by modulating levels of glutaminase, glutamine, glutamate, and glutamine synthetase in the brain. aginganddisease.org

A key aspect of this compound's neuroprotective effect lies in its ability to maintain mitochondrial homeostasis. nih.gov It counteracts amyloid-β (Aβ)-induced mitochondrial dysfunction by reducing superoxide levels, inhibiting the generation of reactive oxygen species (ROS), and promoting the expression of B-cell lymphoma 2 (Bcl-2). aginganddisease.orgnih.gov By preserving the mitochondrial membrane potential and the function of the electron transport chain, it helps rescue neurons from apoptosis. aginganddisease.orgnih.gov Additionally, in models of radiation-induced neuronal senescence, this compound has been shown to alleviate cognitive impairment and reduce cellular aging by modulating the ERK pathway. nih.gov

Interactive Data Table: Research Findings on Neuronal Aging and Neuroprotection

| Model System | Key Findings | Mechanism of Action | Citation(s) |

| In vitro (nerve cells) | Enhanced nerve cell survival | Decreased nitric oxide and MDA levels, increased SOD expression | aginganddisease.org |

| In vivo (subarachnoid hemorrhage model) | Inhibited brain damage | Maintained GSH-Px and SOD activity, reduced neuronal apoptosis | aginganddisease.org |

| In vitro (Aβ-induced neuronal changes) | Counteracted Aβ-induced dysfunction | Decreased superoxide level, inhibited ROS generation, promoted Bcl-2 expression | aginganddisease.orgnih.gov |

| In vivo and in vitro (radiation-induced senescence) | Mitigated cellular senescence and cognitive impairment | Downregulated p-ERK and CDK2 expression, upregulated p21 and RB expression | nih.gov |

Alzheimer's Disease and Memory Impairment

Research into this compound has revealed its potential therapeutic effects in models of Alzheimer's disease (AD) and associated memory impairment. caringsunshine.comnih.govfrontiersin.org The primary mechanism appears to be its ability to protect against the neurotoxicity induced by amyloid-beta (Aβ), a key pathological hallmark of AD. caringsunshine.comnih.gov

In animal models, this compound administration has been shown to alleviate memory deficits. nih.gov Studies using rat models of AD induced by Aβ peptides demonstrated that this compound could attenuate cortical cell degeneration and improve memory. nih.gov It achieves this by inhibiting Aβ-induced cytotoxicity, apoptosis (cell death), and synaptotoxicity. nih.gov Specifically, it has been observed to decrease the expression of caspase-3, reduce DNA fragmentation, and lessen Tau hyperphosphorylation, all of which are involved in the neuronal damage seen in AD. nih.gov

Furthermore, this compound helps to preserve synaptic integrity by reducing the loss of dendritic markers like microtubule-associated protein 2 (MAP-2) and synaptic proteins such as synaptophysins. nih.gov It also addresses mitochondrial dysfunction, a critical factor in AD pathogenesis, by helping to maintain the mitochondrial membrane potential. nih.gov The neuroprotective effects of this compound in the context of AD are linked to the modulation of key signaling pathways, including the PI3K/AKT and ERK pathways. nih.gov In mouse models, this compound has also been found to prevent Aβ-induced memory impairment and hippocampal cell apoptosis by promoting the PPARγ/BDNF signaling pathway. rsdjournal.org

Interactive Data Table: Research Findings on Alzheimer's Disease and Memory Impairment

| Model System | Key Findings | Mechanism of Action | Citation(s) |

| In vivo (rat AD model with Aβ25-35) | Attenuated cortical cell degeneration and memory deficits | Inhibited Aβ-induced cytotoxicity, apoptosis, synaptotoxicity, and mitochondrial dysfunction | nih.gov |

| In vitro (primary rat cortical cells) | Inhibited Aβ25-35-induced cytotoxicity, apoptosis, and mitochondrial dysfunction | Modulated PI3K/AKT and ERK pathways | nih.gov |

| In vivo (mouse model with Aβ1-42) | Prevented memory impairment and hippocampal cell apoptosis | Promoted PPARγ/BDNF signaling pathway | rsdjournal.org |

| In vivo (mouse model) | Reversed Aβ-induced memory loss and prevented loss of axons and synapses | Neuroprotection against cellular stressors | alzdiscovery.org |

Parkinson's Disease

Preclinical studies have highlighted the neuroprotective properties of this compound in the context of Parkinson's disease (PD). caringsunshine.comfrontiersin.org The research, primarily conducted in vitro and in animal models, suggests that this compound can have beneficial effects on dopaminergic neurons, which are progressively lost in PD. caringsunshine.com

The key mechanisms through which this compound exerts its effects include reducing oxidative stress, inhibiting apoptosis (programmed cell death), and modulating inflammatory responses within the brain. caringsunshine.comfrontiersin.org In rodent studies using toxin-induced models of PD, administration of this compound was found to lessen motor deficits and reduce the loss of dopaminergic neurons. caringsunshine.com This protective action is believed to be mediated through signaling pathways such as the PI3K/Akt pathway and the suppression of neuroinflammation. caringsunshine.com

Further cellular studies using SH-SY5Y cells, a model for human dopaminergic neurons, have shown that this compound can protect these cells from toxins like 6-hydroxydopamine (6-OHDA) that are used to mimic PD pathology. frontiersin.org It has been demonstrated to reduce the ratio of Bax/Bcl-2, which is indicative of decreased apoptosis, and to activate the JAK2/STAT3 signaling pathway, contributing to its protective function. frontiersin.org Other research points to its ability to inhibit endoplasmic reticulum stress-mediated neuronal apoptosis and to suppress astrocyte senescence, both of which are implicated in the progression of PD. rsdjournal.orgfrontiersin.org Additionally, this compound has been found to promote the proliferation and differentiation of neural stem cells through the SHH–Nurr1 pathway, suggesting a potential for regenerative effects. nih.govresearchgate.net

Interactive Data Table: Research Findings on Parkinson's Disease

| Model System | Key Findings | Mechanism of Action | Citation(s) |

| In vivo (rodent toxin-induced PD models) | Attenuated motor deficits and loss of dopaminergic neurons | Reduced oxidative stress, inhibited apoptosis, modulated neuroinflammation, involved PI3K/Akt pathway | caringsunshine.com |

| In vitro (6-OHDA-induced SH-SY5Y cells) | Protected against cell death | Reduced Bax/Bcl-2 ratio, activated JAK2/STAT3 pathway | frontiersin.org |

| In vivo (murine PD model) | Inhibited neuronal apoptosis | Regulated endoplasmic reticulum stress via the lincRNA-p21/CHOP pathway | rsdjournal.org |

| In vivo (PD model rats) | Suppressed neuronal cell death | Decreased expression of caspase-3 | nih.gov |

| In vitro (neural stem cells) | Promoted proliferation and differentiation | Induced differentiation via the SHH–Nurr1 pathway | nih.govresearchgate.net |

Stroke

This compound has demonstrated significant neuroprotective effects in experimental models of ischemic stroke. nih.govbvsalud.org A systematic review of multiple studies involving animal models of focal cerebral ischemia revealed that this compound treatment consistently led to improved neurological function, reduced infarct volume, and decreased brain water content and blood-brain barrier permeability. nih.gov

The mechanisms underlying these protective effects are multifaceted and include antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govspandidos-publications.com In a rat model of middle cerebral artery occlusion (MCAO), this compound administration was shown to decrease the infarct volume, reduce brain edema, and improve neurological deficits. bvsalud.org It also lowered the levels of pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and IL-6, and inhibited the NF-κB signaling pathway. bvsalud.org

Furthermore, recent research has indicated that this compound can alleviate early brain injury following a stroke by modulating ferroptosis, a form of iron-dependent cell death. bvsalud.org It was found to increase the levels of SLC7A11 and glutathione peroxidase 4 (GPX4), key regulators of ferroptosis, while decreasing lipid reactive oxygen species (ROS). bvsalud.org This effect is mediated by the activation of the Nrf2/HO-1 signaling pathway. bvsalud.org Another study highlighted that this compound can protect against acute ischemic stroke by suppressing the activity of Natural Killer (NK) cells and inhibiting the STAT3 pathway, thereby reducing brain infarction and improving functional outcomes. frontiersin.org

Interactive Data Table: Research Findings on Stroke

| Model System | Key Findings | Mechanism of Action | Citation(s) |

| In vivo (animal models of focal cerebral ischemia) | Improved neurological function, reduced infarct volume, decreased brain water content | Antioxidant, anti-inflammatory, and anti-apoptotic properties | nih.gov |

| In vivo (rat MCAO model) | Decreased infarct volume, brain edema, and neurological deficits | Reduced inflammatory cytokines (TNF-α, IL-1β, IL-6), inhibited NF-κB pathway | bvsalud.org |

| In vivo (rat MCAO model) | Prevented neuronal ferroptosis | Increased SLC7A11 and GPX4, decreased lipid ROS, activated Nrf2/HO-1 pathway | bvsalud.org |

| In vivo (mouse MCAO model) | Ameliorated functional deficits, reduced brain infarction | Suppressed NK cell brain infiltration, inhibited STAT3 pathway | frontiersin.org |

| In vivo (rat cerebral ischemia reperfusion model) | Alleviated cerebral injury | Lowered systemic blood pressure, inhibited NKCC1 expression in the hypothalamus | spandidos-publications.com |

Depression

This compound has shown potential as a therapeutic agent for depression in preclinical studies, with research pointing to its influence on neuroinflammation, the gut-brain axis, and neurotransmitter systems. acs.orgnih.govmdpi.com

In mouse models of depression induced by stress, this compound administration has been found to alleviate depressive-like behaviors. nih.gov This effect is associated with the inhibition of neuroinflammation. nih.gov Specifically, this compound has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β in the hippocampus. nih.gov The mechanism for this anti-inflammatory action involves the upregulation of PPARγ expression and the subsequent inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome. nih.govmdpi.com

Furthermore, research in rat models of depression suggests that this compound can modulate the gut microbiota and the immune system. acs.org It has been observed to increase the abundance of beneficial bacteria such as Lactobacillus and Oscillospira. acs.org This modulation of the gut microbiome is accompanied by a regulation of the Th17/Treg cell balance in the colon and a normalization of fecal metabolites, including short-chain fatty acids and amino acids. acs.org In models of post-stroke depression, this compound has been shown to improve depression-like behaviors and protect against neuronal apoptosis by increasing the levels of the neurotransmitters dopamine (B1211576) and 5-hydroxytryptamine (5-HT). mdpi.com This is achieved, at least in part, by upregulating the NRG-1-mediated MEK/ERK pathway. mdpi.com

Interactive Data Table: Research Findings on Depression

| Model System | Key Findings | Mechanism of Action | Citation(s) |

| In vivo (mouse models of stress-induced depression) | Attenuated depressive-like behaviors | Reduced neuroinflammation (decreased TNF-α, IL-1β), inhibited NF-κB/NLRP3 inflammasome axis via PPARγ | nih.gov |

| In vivo (rat model of depression) | Improved depression-like behaviors | Modulated gut microbiota (increased Lactobacillus, Oscillospira), regulated Th17/Treg balance, improved fecal metabolome | acs.org |

| In vivo (rat post-stroke depression model) | Reduced depression-like behaviors, reversed impaired physical function | Increased dopamine and 5-HT levels, upregulated NRG-1-mediated MEK/ERK pathway | mdpi.com |

| In vitro (corticosterone-induced PC-12 cells) | Attenuated apoptotic cell death | Increased dopamine and 5-HT levels, upregulated NRG-1-mediated MEK/ERK pathway | mdpi.com |

Respiratory System Diseases

Asthma

Preclinical research indicates that this compound may have therapeutic potential for asthma by modulating immune responses and reducing airway inflammation. caringsunshine.comresearchgate.net Studies in animal models of asthma have shown that this compound can alleviate key features of the disease. caringsunshine.com

In ovalbumin-induced asthmatic mice, this compound has been demonstrated to reduce airway hyperresponsiveness and inflammation. caringsunshine.com The mechanisms behind these effects are believed to involve the modulation of the immune system, particularly the balance between Th1 and Th2 immune responses. caringsunshine.com this compound has been shown to suppress pro-inflammatory cytokines associated with the Th2 response, such as IL-4, IL-5, and IL-13, and to reduce the infiltration of eosinophils into the airways. caringsunshine.com

Further studies have shown that this compound can alleviate lung inflammation in asthmatic mice by inactivating the NF-κB pathway through the inhibition of the HMGB1/RAGE axis. tandfonline.com In a study involving children with allergic asthma, an oral solution containing this compound was found to improve lung function and quality of life scores. frontiersin.orgfrontiersin.org This was associated with an increase in serum IL-10 levels and a decrease in TGF-beta, as well as Th1 (IL-2, IFN-γ) and Th2 (IL-4, IL-6) cytokines. frontiersin.orgfrontiersin.org

Interactive Data Table: Research Findings on Asthma

| Model System | Key Findings | Mechanism of Action | Citation(s) |

| In vivo (ovalbumin-induced asthmatic mice) | Attenuated airway hyperresponsiveness and inflammation | Suppressed pro-inflammatory cytokines (IL-4, IL-5, IL-13), reduced eosinophil infiltration, modulated Th1/Th2 balance | caringsunshine.com |

| In vivo (asthma mouse model) | Alleviated lung inflammation | Inactivated NF-κB pathway by blocking HMGB1/RAGE axis | tandfonline.com |

| Clinical (children with allergic asthma) | Improved lung function (FEV1) and quality of life | Increased serum IL-10, decreased TGF-beta, Th1 (IL-2, IFN-γ), and Th2 (IL-4, IL-6) cytokines | frontiersin.orgfrontiersin.org |

Lung Injury and Damage

This compound has demonstrated significant protective effects in various preclinical models of lung injury. Its therapeutic potential stems from its potent anti-inflammatory and antioxidant properties. In a study involving rats with acute lung injury induced by Klebsiella pneumoniae, treatment with astragaloside IV was found to alleviate lung tissue damage in a dose-dependent manner. scielo.brscielo.br This was evidenced by a reduction in inflammation, edema, and cell death. scielo.br The protective mechanism was associated with the inhibition of the TGF-β1/Smad signaling pathway, which plays a crucial role in inflammation and fibrosis. scielo.brscielo.br

Further research has shown that astragaloside IV can also mitigate lung injury by regulating other key signaling pathways. For instance, it has been found to regulate the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. scielo.brscielo.br In models of sepsis-induced acute lung injury, astragaloside IV improved lung ventilation, reduced alveolar epithelial and capillary permeability, and inhibited pulmonary inflammation. plos.org Additionally, it has been shown to protect against lung injury caused by PM2.5 by activating the PI3K/AKT/mTOR signaling pathway. plos.org

Studies on lipopolysaccharide (LPS)-induced inflammatory lung injury in mice have also highlighted the benefits of Astragalus polysaccharides (APS), a component of the same plant from which this compound is derived. Pre-treatment with APS improved pathological changes in lung tissues, reduced neutrophil infiltration, and inhibited LPS-induced inflammation. frontiersin.org These effects were linked to the inhibition of the NF-κB signaling pathway. frontiersin.org

A summary of key research findings on the effects of this compound on lung injury and damage is presented in the table below.

| Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

| Klebsiella pneumoniae-induced lung injury in rats | Alleviated lung tissue damage, reduced inflammation, edema, and cell death. | TGF-β1/Smad, NF-κB | scielo.brscielo.br |

| Sepsis-induced acute lung injury in rats | Improved lung ventilation, reduced alveolar and capillary permeability, inhibited inflammation. | Not specified | plos.org |

| PM2.5-induced lung injury | Protected against lung injury by activating autophagy. | PI3K/AKT/mTOR | plos.org |

| LPS-induced inflammatory lung injury in mice | Improved lung pathology, reduced neutrophil infiltration, inhibited inflammation. | NF-κB | frontiersin.org |

Chronic Obstructive Pulmonary Disease (COPD)

This compound, particularly astragaloside IV, has emerged as a potential therapeutic agent for Chronic Obstructive Pulmonary Disease (COPD), a progressive lung disease characterized by persistent airflow limitation. ijpsonline.com Preclinical studies have demonstrated its protective effects in animal models of COPD, primarily through its anti-inflammatory, antioxidant, and anti-apoptotic properties. caringsunshine.com

In rodent models of COPD induced by cigarette smoke or other irritants, astragaloside IV has been shown to decrease inflammatory cytokines such as TNF-α and IL-6, reduce markers of oxidative stress, and improve lung histopathology. caringsunshine.com The underlying mechanisms are believed to involve the modulation of the NF-κB signaling pathway and the improvement of mitochondrial function, both of which are implicated in the pathogenesis of COPD. caringsunshine.com

Further research has elucidated that astragaloside IV can restore the balance of Th17 and Treg cells, which is often dysregulated in COPD. tandfonline.com It achieves this by inhibiting CXCR4, a chemokine receptor involved in T-cell trafficking. tandfonline.com In vitro studies have shown that astragaloside IV suppresses the expression of RORγt and IL-17A (associated with Th17 cells) and promotes the expression of Foxp3 and IL-10 (associated with Treg cells). tandfonline.com

The table below summarizes the key findings of research on this compound in COPD models.

| Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

| Rodent models of COPD | Decreased inflammatory cytokines (TNF-α, IL-6), reduced oxidative stress, improved lung histopathology. | NF-κB, Mitochondrial function | caringsunshine.com |

| In vitro (CD4+ T cells) | Restored Th17/Treg balance by inhibiting CXCR4. | CXCR4 | tandfonline.com |

It is important to note that while preclinical data is promising, robust clinical evidence in humans is still lacking. caringsunshine.comcaringsunshine.com

Pulmonary Fibrosis

This compound has shown significant anti-fibrotic effects in various experimental models of pulmonary fibrosis, a chronic and progressive lung disease characterized by the excessive deposition of extracellular matrix (ECM). nih.gov

In a rat model of bleomycin-induced pulmonary fibrosis, astragaloside IV treatment ameliorated body weight loss, reduced the lung coefficient, and suppressed the destruction of alveolar structure. nih.gov It also reversed ECM accumulation and collagen expression in the lungs. nih.gov Specifically, it reduced the levels of type III collagen in lung homogenate, laminin (B1169045) and hyaluronic acid in the serum, and hydroxyproline (B1673980) in the lung tissue. nih.gov

The anti-fibrotic mechanisms of astragaloside IV are multifaceted. It has been shown to inhibit the TGF-β1/Smad signaling pathway, a key pathway in the development of fibrosis. scielo.br More recent studies have revealed that astragaloside IV can also induce autophagy, a cellular process that degrades and recycles damaged components, thereby inhibiting idiopathic pulmonary fibrosis (IPF). This effect is mediated by the miR-21-mediated PTEN/PI3K/AKT/mTOR pathway. Astragaloside IV was found to inhibit miR-21 expression, which in turn up-regulated PTEN, a negative regulator of the pro-fibrotic PI3K/AKT/mTOR pathway.

Furthermore, in a mouse model of pulmonary fibrosis, astragaloside IV was found to delay cellular senescence and inhibit the epithelial-mesenchymal transition (EMT), both of which contribute to the fibrotic process. nih.gov In silicosis rat models, astragaloside IV, both alone and in combination with quercetin, reduced lung inflammation and suppressed the expression of fibrotic markers such as α-SMA, collagen I, and fibronectin. plos.org The combination therapy was particularly effective in suppressing inflammatory factors and attenuating fibrotic progression. plos.org

The table below summarizes the key research findings on the effects of this compound on pulmonary fibrosis.

| Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

| Bleomycin-induced pulmonary fibrosis in rats | Reduced ECM deposition, collagen expression, and levels of fibrotic markers. | Not specified | nih.gov |

| Bleomycin- or TGF-β1-induced IPF in mice and cells | Induced autophagy, inhibited inflammatory cytokines and fibrosis markers. | miR-21/PTEN/PI3K/AKT/mTOR | |

| Bleomycin-induced pulmonary fibrosis in mice | Delayed cellular senescence, inhibited EMT, reduced lung inflammation and collagen deposition. | Cellular senescence pathways | nih.gov |

| Silica-induced pulmonary fibrosis in rats | Reduced lung inflammation and fibrotic markers (α-SMA, collagen I, fibronectin). | Not specified | plos.org |

Pulmonary Hypertension

This compound has demonstrated therapeutic potential in preclinical models of pulmonary hypertension (PH), a condition characterized by high blood pressure in the pulmonary arteries. rsc.orgingentaconnect.com

In a rat model of hypoxic pulmonary hypertension (HPH), treatment with astragaloside IV significantly decreased mean pulmonary arterial pressure (mPAP), right ventricular pressure (RVP), and the right ventricular hypertrophy index (RVHI). rsc.org It also induced relaxation of the pulmonary arteries in a time-dependent manner. rsc.org Furthermore, astragaloside IV reduced the serum levels of endothelin-1 (B181129) (ET-1), angiotensin II (Ang II), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), all of which are implicated in the pathogenesis of PH. rsc.orgfrontiersin.org In vitro experiments confirmed that astragaloside IV inhibited the proliferation of pulmonary artery smooth muscle cells (PASMCs) subjected to hypoxia. rsc.org

In a monocrotaline (B1676716) (MCT)-induced pulmonary arterial hypertension (PAH) model in rats, astragaloside IV attenuated the increase in pulmonary artery pressure, pulmonary artery structural remodeling, and right ventricular hypertrophy. ingentaconnect.com It also prevented the MCT-induced increase in serum TNF-α and IL-1β concentrations and their gene expression in lung tissues. ingentaconnect.com In vitro, astragaloside IV attenuated hypoxia-induced proliferation and apoptotic resistance of human PASMCs and normalized the dysfunction of human pulmonary artery endothelial cells (HPAECs). ingentaconnect.com These effects were associated with the upregulation of p27, p21, Bax, caspase-9, and caspase-3, and the downregulation of HIF-1α, phospho-ERK, and Bcl-2 in HPASMCs. ingentaconnect.com

Further studies have shown that astragaloside IV can inhibit the Notch signaling pathway and the NLRP-3/calpain-1 pathway, both of which are involved in the vascular remodeling seen in PAH. frontiersin.orgmdpi.com In a model of hypoxic and hypercapnic pulmonary hypertension, astragaloside IV was found to alleviate the condition by promoting the expression of the BMP-7/Smads pathway and inhibiting endothelial-mesenchymal transition (EndoMT). medwinpublishers.com

A summary of the key research findings on the effects of this compound on pulmonary hypertension is presented in the table below.

| Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

| Hypoxic pulmonary hypertension in rats | Decreased mPAP, RVP, RVHI; reduced ET-1, Ang II, TNF-α, IL-6; inhibited PASMC proliferation. | Not specified | rsc.org |

| Monocrotaline-induced PAH in rats | Attenuated increased pulmonary artery pressure, remodeling, and right ventricular hypertrophy; reduced TNF-α and IL-1β. | p27, p21, Bax, caspase-9, caspase-3, HIF-1α, phospho-ERK, Bcl-2 | ingentaconnect.com |

| Hypoxic or MCT-induced PAH in rats | Decreased levels of ET-1, Ang II, TNF-α, and IL-6; attenuated vascular remodeling. | NLRP-3/calpain-1, Notch | frontiersin.orgmdpi.com |

| Hypoxic and hypercapnic PH in rats | Alleviated PH and reduced pulmonary artery pressure. | BMP-7/Smads, EndoMT | medwinpublishers.com |

Renal Diseases

This compound has shown significant promise in the treatment of diabetic nephropathy (DN), a major microvascular complication of diabetes and a leading cause of end-stage renal disease. bioscientifica.comtandfonline.com Its protective effects are attributed to its anti-inflammatory, antioxidant, anti-fibrotic, and anti-apoptotic properties. tandfonline.comnih.govsci-hub.se

In streptozotocin-induced diabetic rat models, treatment with astragaloside IV has been shown to improve renal function, as evidenced by reduced blood urea (B33335) nitrogen (BUN), serum creatinine (B1669602) (Scr), proteinuria, and glycosylated hemoglobin (HbA1c) levels. d-nb.info It also ameliorated pathological changes in the kidneys, such as the expansion of the mesangial matrix. d-nb.info

The mechanisms underlying the renal-protective effects of this compound are diverse. It has been found to inhibit the Wnt/β-catenin signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), a key process in renal fibrosis. nih.govsci-hub.se Astragaloside IV has also been shown to activate endothelial nitric oxide synthase (eNOS) by inhibiting its acetylation and promoting its phosphorylation at Ser 1177, leading to increased nitric oxide (NO) production and improved endothelial function. d-nb.info

Furthermore, astragaloside IV can alleviate mitochondrial damage, suppress the inflammatory response, and relieve oxidative stress in the context of DN. nih.govd-nb.info It can also inhibit podocyte apoptosis, a critical event in the progression of DN. d-nb.info

The table below summarizes key research findings on the effects of this compound in diabetic nephropathy models.

| Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

| Streptozotocin-induced diabetic rats | Reduced BUN, Scr, proteinuria, HbA1c; ameliorated renal pathology. | eNOS activation | d-nb.info |

| In vivo and in vitro models of DN | Anti-oxidative stress, anti-inflammatory, anti-EMT effects. | Wnt/β-catenin | nih.govsci-hub.se |

| Diabetic rat models | Alleviated mitochondrial damage, suppressed inflammation, relieved oxidative stress, inhibited podocyte apoptosis. | Not specified | d-nb.info |

This compound has demonstrated potential as an anticancer agent in the context of renal cancer, particularly clear cell renal cell carcinoma (ccRCC), which is a common and aggressive form of kidney cancer. dovepress.comnih.gov

A key mechanism of its anti-tumor activity involves the modulation of the tumor microenvironment, specifically by influencing macrophage polarization. nih.gov In vitro studies have shown that astragaloside IV inhibits the polarization of M2 macrophages, which are generally considered pro-tumoral, and promotes the transition from M0 to M1 polarization, which is associated with anti-tumor immunity. nih.gov This effect is mediated through the TLR4/NF-κB/STAT3 signaling pathway. nih.gov By inhibiting M2 polarization, astragaloside IV can suppress the proliferation, migration, and invasion of ccRCC cells and reverse the malignant effects of M2 macrophages. nih.gov

In vivo experiments using a nude mouse xenograft tumor model have confirmed that astragaloside IV can inhibit the growth of ccRCC tumors. nih.gov Another component of Astragalus, astragaloside II, has been shown to impede the migration and invasion of clear cell renal cell carcinoma by affecting the Wnt/β-catenin signaling pathway and hindering EMT. dovepress.com

The table below summarizes the key findings of research on this compound in renal cancer models.

| Model | Key Findings | Signaling Pathway(s) Implicated | Reference |

| In vitro and in vivo models of ccRCC | Inhibited M2 macrophage polarization, promoted M1 polarization; suppressed ccRCC cell proliferation, migration, and invasion; inhibited tumor growth. | TLR4/NF-κB/STAT3 | nih.gov |

| Clear cell renal cell carcinoma cells | Hindered migration and invasion of cancer cells. | Wnt/β-catenin, EMT | dovepress.com |

Metabolic Disorders

Diabetes Mellitus and Complications

This compound, a primary active component of Astragalus membranaceus, has demonstrated significant potential in managing diabetes mellitus and its associated complications through various mechanisms, including anti-inflammatory, antioxidant, and immunomodulatory effects. dovepress.com Preclinical studies have shown that this compound can regulate glucose and lipid metabolism, targeting key tissues such as skeletal muscle, liver, and adipose tissue. dovepress.com

In the context of diabetic complications, this compound has been extensively studied for its protective effects on the kidneys and retina.

Diabetic Nephropathy (DN):